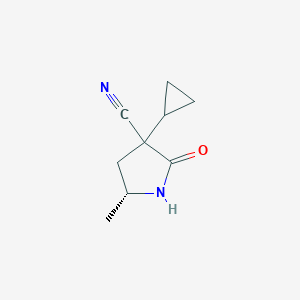![molecular formula C20H28N2O5 B13910211 O3-Benzyl O8-tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13910211.png)
O3-Benzyl O8-tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O3-Benzyl O8-tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure includes a diazabicyclo[3.2.1]octane core, which is known for its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O3-Benzyl O8-tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Diazabicyclo[3.2.1]octane Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Hydroxymethyl Group: This can be achieved through hydroxylation reactions using specific catalysts.
Protection and Deprotection Steps: Protecting groups such as benzyl and tert-butyl are introduced and later removed to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
O3-Benzyl O8-tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or metal catalysts.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
O3-Benzyl O8-tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of O3-Benzyl O8-tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
O3-Benzyl O8-tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate: Known for its unique bicyclic structure and stability.
Other Diazabicyclo[3.2.1]octane Derivatives: Similar compounds with different functional groups, offering varied reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H28N2O5 |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
3-O-benzyl 8-O-tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate |
InChI |
InChI=1S/C20H28N2O5/c1-20(2,3)27-19(25)22-15-9-10-16(22)17(12-23)21(11-15)18(24)26-13-14-7-5-4-6-8-14/h4-8,15-17,23H,9-13H2,1-3H3/t15-,16+,17+/m1/s1 |
Clé InChI |
RDLIPJBQPGFXQY-IKGGRYGDSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@@H](N(C2)C(=O)OCC3=CC=CC=C3)CO |
SMILES canonique |
CC(C)(C)OC(=O)N1C2CCC1C(N(C2)C(=O)OCC3=CC=CC=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



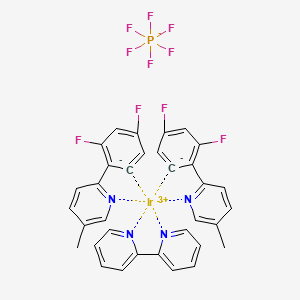
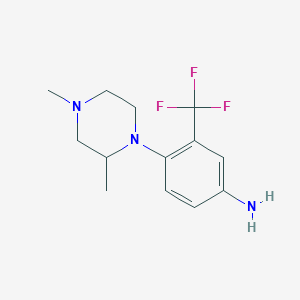
![tert-butyl N-[(1S,2R)-2-(4-bromo-3-fluoro-phenyl)cyclopropyl]carbamate](/img/structure/B13910153.png)
![4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid](/img/structure/B13910161.png)
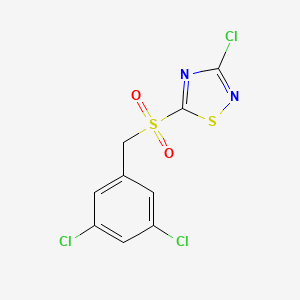
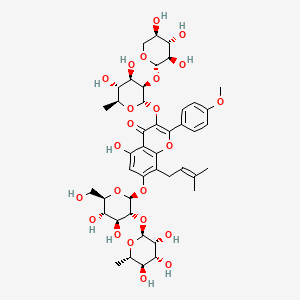
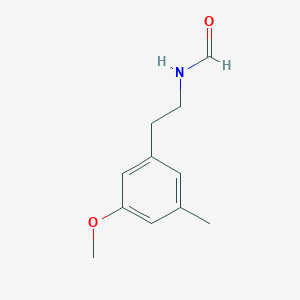
![4,5,6,7-Tetrahydro-5-methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13910185.png)
![1-[(4-Chlorophenyl)sulfonyl]-D-proline](/img/structure/B13910195.png)



